

Navigating the Handling of XL01126: A Comprehensive Safety and Operational Guide

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Compound of Interest

Compound Name: XL01126

Cat. No.: B10829344

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For researchers, scientists, and drug development professionals, this document provides essential, immediate safety and logistical information for the handling of **XL01126**. It includes detailed operational and disposal plans, offering step-by-step procedural guidance to ensure laboratory safety and proper chemical management.

Essential Safety and Handling Precautions

The handling of **XL01126** requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) is mandatory when working with this compound.

Protective Equipment	Specification	Purpose
Eye Protection	Chemical safety goggles or face shield	Protects against splashes and airborne particles.
Hand Protection	Chemical-resistant gloves (e.g., nitrile rubber)	Prevents skin contact and absorption.
Respiratory Protection	Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.	Minimizes inhalation of dust or aerosols.
Body Protection	Laboratory coat	Protects skin and personal clothing from contamination.

General Hygiene and Handling:

- Avoid contact with skin, eyes, and clothing.
- Do not breathe dust or vapor.
- Wash hands thoroughly after handling.
- Ensure adequate ventilation in the handling area.

Spill and Disposal Procedures

In the event of a spill, appropriate containment and cleanup procedures must be followed immediately.

Spill Response:

- Evacuate the area.
- Wear appropriate personal protective equipment.
- Contain the spill using absorbent materials.
- Collect the spilled material into a sealed container for disposal.
- Clean the affected area with a suitable solvent.

Disposal Plan: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Physical and Chemical Properties

A summary of the key quantitative data for **XL01126** is provided below for easy reference.

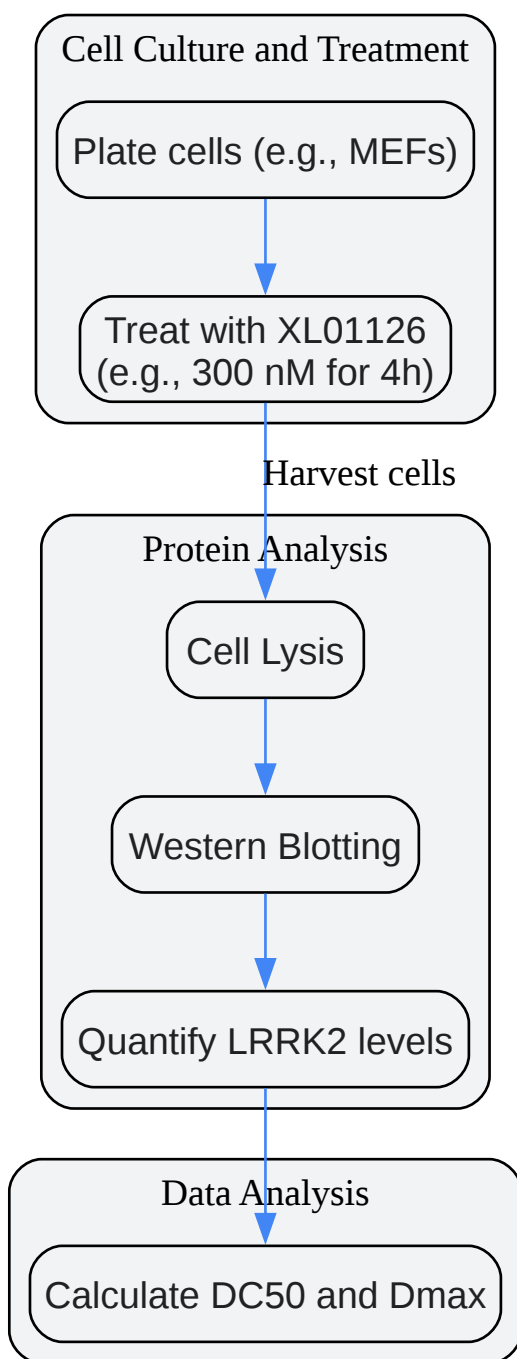
Property	Value
Molecular Formula	C50H64ClFN10O6S2[1]
Molecular Weight	1019.69 g/mol [1]
Purity	99.81%[1]
Solubility	≥ 100 mg/mL in DMSO[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years[1]

Mechanism of Action and Experimental Protocols

XL01126 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by forming a ternary complex with the E3 ubiquitin ligase Von Hippel-Lindau (VHL) and LRRK2, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2. This mechanism is crucial for studying the non-catalytic functions of LRRK2 in the context of Parkinson's disease research.

Experimental Workflow: LRRK2 Degradation Assay

The following diagram illustrates the typical workflow for assessing the degradation of LRRK2 induced by **XL01126** in a cellular context.

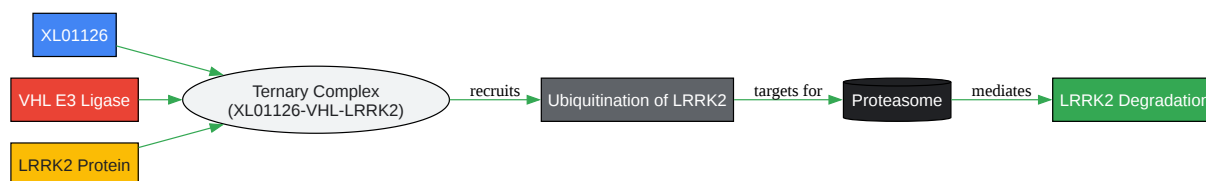


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Caption: Workflow for assessing **XL01126**-mediated LRRK2 degradation.

Signaling Pathway: **XL01126**-Induced LRRK2 Degradation

The diagram below outlines the signaling pathway initiated by **XL01126**, leading to the degradation of the LRRK2 protein.



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Caption: Mechanism of **XL01126**-induced LRRK2 protein degradation via the proteasome.

Key Experimental Protocols

Western Blotting for LRRK2 Degradation:

- **Cell Lysis:** After treatment with **XL01126**, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against LRRK2 and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.
- **Detection and Analysis:** The protein bands are visualized using an appropriate detection system, and the band intensities are quantified to determine the extent of LRRK2 degradation.

Tandem Mass Tag (TMT)-Based Global Proteomic Profiling: To assess the selectivity of **XL01126**, a TMT-based global proteomic analysis can be performed.

- **Sample Preparation:** Cells are treated with **XL01126** or a control, followed by cell lysis and protein extraction.
- **Digestion and TMT Labeling:** Proteins are digested into peptides, which are then labeled with TMT reagents.
- **LC-MS/MS Analysis:** The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
- **Data Analysis:** The resulting data is processed to identify and quantify thousands of proteins, allowing for the assessment of off-target effects of **XL01126**.

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References

- 1. XL01126 - Immunomart [immunomart.com]
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